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Abstract

Thiiranes, or episulfides, are valuable sulfur-containing three-membered heterocycles that
serve as important building blocks in organic synthesis and are present in various biologically
active molecules. While the direct, stereoselective conversion of epoxides to thiiranes using
Lawesson's reagent is not a widely documented method, this reagent has been successfully
employed in a highly stereoselective synthesis of cis-1,2-diarylthiiranes. This protocol outlines a
novel approach starting from E,E-aldazine N-oxides, which proceeds with excellent
diastereoselectivity. For completeness, this document also provides an overview and protocols
for the more traditional stereospecific conversion of epoxides to thiiranes using common
reagents such as thiourea and potassium thiocyanate, offering a comparative perspective for
researchers in the field.

Introduction

The synthesis of stereochemically defined thiiranes is a significant challenge in synthetic
organic chemistry. The inherent ring strain and the potential for desulfurization make their
stereocontrolled formation and handling non-trivial. Lawesson's reagent, 2,4-bis(4-
methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a powerful thionating agent, most
commonly used for the conversion of carbonyl compounds to thiocarbonyls.[1][2] Recent
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research has demonstrated its utility in a highly diastereoselective synthesis of cis-thiiranes, not
from epoxides, but from readily available E,E-aldazine N-oxides.[3][4][5] This method offers an
alternative and highly selective route to a specific class of thiiranes.

The conventional and more direct approach to thiirane synthesis involves the reaction of
epoxides with sulfur nucleophiles. Reagents such as thiourea and potassium thiocyanate are
widely used for this transformation, which typically proceeds via a double SN2 mechanism,
resulting in a net retention of stereochemistry.[4][6]

These application notes provide detailed protocols for both the innovative Lawesson's reagent-
mediated synthesis of cis-diarylthiiranes and the classical stereospecific conversion of
epoxides to thiiranes, allowing researchers to select the most appropriate method based on
their target molecule and available starting materials.

I. Stereoselective Synthesis of cis-Thiiranes with
Lawesson's Reagent

This novel method provides access to cis-1,2-diarylthiiranes with high diastereoselectivity. The
reaction proceeds through the in situ formation of a trans-thiocarbonyl ylide from an E,E-
aldazine N-oxide, followed by a conrotatory 4tt-electrocyclization.[3][5][7]

Reaction Principle and Mechanism

The key to the high stereoselectivity of this reaction lies in the stereospecificity of the individual
steps. The E,E-aldazine N-oxide reacts with Lawesson's reagent to form a putative
thiadiazoline intermediate. This intermediate then undergoes stereospecific extrusion of
dinitrogen to generate a trans-thiocarbonyl ylide. Finally, a thermally allowed 41t-
electrocyclization of the trans-thiocarbonyl ylide proceeds in a conrotatory fashion to furnish the
cis-thiirane.[5][7]
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Caption: Reaction pathway for cis-thiirane synthesis.

Quantitative Data

The reaction has been shown to be effective for a range of substituted benzaldazine N-oxides,
affording the corresponding cis-1,2-diarylthiiranes in good to excellent yields and with high

diastereoselectivity.[3][4]
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Diastereomeric

Entry Ar Yield (%) . .
Ratio (cis:trans)

1 CeHs 85 >00:1

2 4-MeCeHa 88 >00:1

3 4-MeOCeHa 75 >99:1

4 4-FCeHa 82 >900:1

5 4-ClCeHa 86 >00:1

6 4-BrCeHa 89 >99:1

7 2-ClCesHa4 71 98:2

8 1-Naphthyl 78 >99:1

Data sourced from Song, S. et al., Nature Communications, 2022.[3]

Experimental Protocol: Synthesis of cis-1,2-

Diphenylthiirane

Materials:

Benzaldazine N-oxide (E,E-isomer)

e Lawesson's Reagent

e Anhydrous N,N-Dimethylformamide (DMF)

e Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

» Dichloromethane (CH2Cl2)
o Water (H20)
e Brine

e Anhydrous Sodium Sulfate (NazSOa)
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e Argon (Ar) gas supply
o Standard glassware for inert atmosphere reactions

Procedure:[4][5]

To a solution of benzaldazine N-oxide (1.00 mmol, 224 mg) in anhydrous DMF (5.0 mL) in a
flame-dried flask under an argon atmosphere, cool the mixture to -50 °C.

 In a separate flask, dissolve Lawesson's reagent (1.00 mmol, 404 mg) in anhydrous DMPU
(5.0 mL).

e Add the solution of Lawesson's reagent dropwise to the cooled solution of benzaldazine N-
oxide, ensuring the internal temperature does not rise above -49 °C.

e Stir the reaction mixture at -50 °C for 4 hours.

» Upon completion, transfer the reaction mixture to a separatory funnel and dilute with
dichloromethane (4 mL).

» Wash the organic mixture sequentially with water (3 x 50 mL) and brine (50 mL).
o Extract the combined aqueous layers with dichloromethane (6 x 3 mL).

o Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to afford cis-1,2-
diphenylthiirane as a white solid.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9381720/
https://pubs.acs.org/doi/10.1021/ja01116a023
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15442693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Experimental Workflow

Dissolve Benzaldazine N-Oxide in DMF Dissolve Lawesson's Reagent in DMPU

Cool to -50 °C

Add Lawesson's Reagent Solution Dropwise

l

Stir at -50 °C for 4h

l

Work-up:
Dilute, Wash with H20 and Brine

Purification:
Column Chromatography

cis-1,2-Diphenylthiirane

Click to download full resolution via product page

Caption: Workflow for cis-thiirane synthesis.

Il. Stereospecific Synthesis of Thiiranes from
Epoxides

The conversion of epoxides to thiiranes is a well-established transformation that generally
proceeds with retention of stereochemistry. This is rationalized by a mechanism involving two

successive SN2 reactions.
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Reaction Principle and Mechanism

The reaction is initiated by the nucleophilic attack of the sulfur reagent (e.g., thiourea) on one of
the epoxide carbons, leading to ring-opening. This is followed by an intramolecular SN2
reaction, where the newly formed alkoxide attacks the carbon bearing the sulfur-containing
leaving group, forming the thiirane ring and displacing a byproduct (e.g., urea). Since both
steps are SN2 reactions, each proceeds with an inversion of configuration, resulting in an
overall retention of the epoxide's stereochemistry in the final thiirane product.

Protocol 1: Using Thiourea

Thiourea is a common and effective reagent for the conversion of epoxides to thiiranes. The
reaction can be performed under various conditions, including with silica gel in the absence of
a solvent for a greener protocol.[3]

Materials:

Epoxide (e.g., (R)-(+)-Styrene oxide)

Thiourea

Silica gel

Dichloromethane (CH2Cl2) (for work-up)

Anhydrous Sodium Sulfate (Na2S0a4)

Procedure:[3]

Prepare a thiourea/silica gel reagent by thoroughly mixing thiourea and silica gel (e.g., in a
1:4 weight ratio).

To the epoxide (1.0 mmol), add the thiourea/silica gel mixture (e.g., 3 g).

Stir the mixture at room temperature. The reaction can be monitored by TLC or GC.

After completion (typically 0.5-3 hours), add dichloromethane (15 mL) and stir for a few
minutes.
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« Filter the mixture to remove the silica gel and urea byproduct.
e Wash the filtrate with water and dry the organic layer over anhydrous sodium sulfate.

o Evaporate the solvent and, if necessary, purify the product by column chromatography to
yield the corresponding thiirane. For (R)-(+)-styrene oxide, this method yields (S)-(+)-styrene
sulfide, demonstrating the stereospecific nature of the reaction.

Protocol 2: Using Potassium Thiocyanate

Potassium thiocyanate is another widely used reagent for this transformation.
Materials:

o Epoxide

o Potassium thiocyanate (KSCN)

e Agueous ethanol or other suitable solvent system

Procedure:

» Dissolve the epoxide (1.0 mmol) in a suitable solvent such as aqueous ethanol.
e Add potassium thiocyanate (an excess, e.g., 1.5-2.0 mmol) to the solution.
» Heat the reaction mixture to reflux and monitor by TLC.

e Once the reaction is complete, cool the mixture to room temperature.

e Remove the solvent under reduced pressure.

 Partition the residue between water and an organic solvent (e.g., diethyl ether or
dichloromethane).

o Separate the organic layer, wash with water and brine, and dry over anhydrous sodium
sulfate.
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o Concentrate the organic layer and purify the crude product by chromatography or distillation
to obtain the thiirane.

: : id hii :

Epoxide o ) Stereochemist
Sulfur Reagent Conditions Yield (%)

Substrate ry
cis-Stilbene ag. H2SO0a, cis-Stilbene

) Thiourea ~80 ] )
oxide EtOH, reflux sulfide (retention)
trans-Stilbene ] ag. H2SO0a, trans-Stilbene

) Thiourea ~85 : )
oxide EtOH, reflux sulfide (retention)

S)-(+)-Styrene
(R)-(+)-Styrene Thiourea/Silica (B)-()-Sty

i Solvent-free, rt 95 sulfide
oxide Gel ) )
(inversion)
Cyclohexene Cyclohexene
) KSCN H20, reflux >90 i i
oxide sulfide (retention)

Note on Styrene Oxide Stereochemistry: The conversion of (R)-(+)-styrene oxide to (S)-(+)-
styrene sulfide is described as an inversion in some literature due to changes in Cahn-Ingold-
Prelog priority rules, but the overall mechanism is a double inversion leading to retention of the
relative stereochemistry.

Conclusion

Lawesson's reagent offers a highly diastereoselective method for the synthesis of cis-1,2-
diarylthiiranes from E,E-aldazine N-oxides, providing a valuable tool for accessing this specific
class of compounds with excellent stereocontrol. While not a direct conversion from epoxides,
this novel pathway complements the traditional methods that utilize reagents like thiourea and
potassium thiocyanate for the stereospecific synthesis of thiiranes from their corresponding
oxiranes. The choice of synthetic route will ultimately depend on the desired thiirane structure
and the availability of the starting materials. These detailed protocols and comparative data
serve as a practical guide for researchers in the synthesis of these important sulfur
heterocycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Catalytic Enantioselective Conversion of Epoxides to Thiiranes - PubMed
[pubmed.ncbi.nim.nih.gov]

» 3. tandfonline.com [tandfonline.com]

e 4. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4Tt-
electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]

e 5. pubs.acs.org [pubs.acs.org]
e 6. thieme.de [thieme.de]
o 7.researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols for Stereoselective
Thiirane Synthesis Using Lawesson's Reagent]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15442693#using-lawesson-s-reagent-for-
stereoselective-thiirane-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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